molecular formula C21H18ClN3O2S2 B2511317 N-(4-chlorophenyl)-2-((4-(2-(indolin-1-yl)-2-oxoethyl)thiazol-2-yl)thio)acetamide CAS No. 953992-35-3

N-(4-chlorophenyl)-2-((4-(2-(indolin-1-yl)-2-oxoethyl)thiazol-2-yl)thio)acetamide

Cat. No.: B2511317
CAS No.: 953992-35-3
M. Wt: 443.96
InChI Key: JSMQCXIRAYNPKN-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-2-((4-(2-(indolin-1-yl)-2-oxoethyl)thiazol-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C21H18ClN3O2S2 and its molecular weight is 443.96. The purity is usually 95%.
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Scientific Research Applications

Crystal Structure Analysis

  • The crystal structure of a related compound, 2-Chloro-N-[4-(4-chloro­phen­yl)-1,3-thia­zol-2-yl]acetamide, has been studied, revealing intermolecular interactions and molecular orientation, which is relevant for understanding the physical properties of similar compounds (Saravanan et al., 2016).

Antibacterial Activity

  • Several derivatives, including 2-oxo-3-(arylimino) indolin-1-yl)-N-aryl acetamides, have been synthesized and evaluated for their antibacterial and antifungal activities against various pathogenic microorganisms, with some showing promising results (Debnath & Ganguly, 2015).

Anticonvulsant Evaluation

  • Indoline derivatives, including N-(substituted benzothiazole-2-yl)-2-(2,3-dioxoindolin-1-yl)acetamide, have been designed, synthesized, and evaluated for anticonvulsant activities, showing significant effectiveness in certain compounds (Nath et al., 2021).

Anticancer Agents

  • 5-Methyl-4-phenyl thiazole derivatives, including N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides, have been studied for their anticancer activity, with some compounds showing selective cytotoxicity against human lung adenocarcinoma cells (Evren et al., 2019).

Anti-Inflammatory Activity

  • Compounds like 3-(2'-substituted indolidene aminothiazol-4'-yl)-2-(4-chlorophenyl) indoles have been synthesized and evaluated for anti-inflammatory activity, demonstrating moderate to good effects (Singh, Bhati, & Kumar, 2008).

Molecular Docking and Pharmacological Analysis

  • A study on an indole acetamide derivative, N-(2-(2-(4-Chlorophenoxy)acetamido)phenyl)-2-carboxamide-1H-indole, involved molecular docking analysis targeting the cyclooxygenase domains and highlighted its potential anti-inflammatory properties (Al-Ostoot et al., 2020).

Photovoltaic Efficiency Modeling

  • Benzothiazolinone acetamide analogs have been analyzed for their potential as photosensitizers in dye-sensitized solar cells, showing good light harvesting efficiency and suggesting their use in photovoltaic applications (Mary et al., 2020).

Properties

IUPAC Name

N-(4-chlorophenyl)-2-[[4-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-1,3-thiazol-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClN3O2S2/c22-15-5-7-16(8-6-15)23-19(26)13-29-21-24-17(12-28-21)11-20(27)25-10-9-14-3-1-2-4-18(14)25/h1-8,12H,9-11,13H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSMQCXIRAYNPKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C(=O)CC3=CSC(=N3)SCC(=O)NC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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